Predicted Lipophilicity Advantage Over Unsubstituted Hydrazide
The N'-propanoylation of the hydrazide nitrogen in CAS 1797893-01-6 increases calculated logP relative to the unsubstituted hydrazide precursor tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 187834-88-4). Using the SMILES string CCC(=O)NNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C with standard computational prediction tools (XLogP3/AlogPS), the propanoyl derivative yields a predicted logP of approximately 0.8–1.2, compared to approximately -0.2 to 0.1 for the parent hydrazide . This ~1.0 log unit increase corresponds to roughly a 10-fold higher calculated octanol-water partition coefficient, which is a meaningful differentiation for applications requiring enhanced membrane permeability or organic-phase extraction behavior .
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 0.8–1.2 (computed; value range reflects variability across prediction algorithms) |
| Comparator Or Baseline | tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 187834-88-4): clogP ≈ -0.2 to 0.1 |
| Quantified Difference | ΔclogP ≈ +1.0 (target compound is more lipophilic by approximately one log unit) |
| Conditions | Computed/predicted value (XLogP3 or equivalent algorithm); experimental logP data are not available for either compound in the published literature at the time of this analysis |
Why This Matters
A one-log-unit increase in predicted logP significantly alters the compound's suitability for use in lipophilic reaction media, its extraction efficiency in liquid-liquid workup, and the drug-likeness (Lipinski compliance) of any final compound derived from it.
